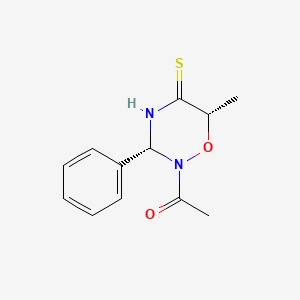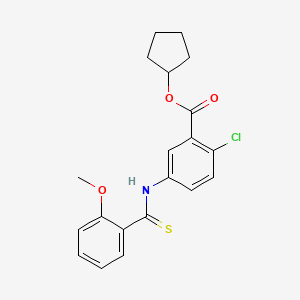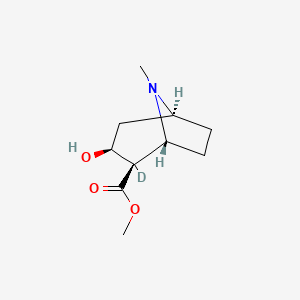
1H-Pyrazole, 1,1'-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) is a complex heterocyclic compound featuring a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Métodos De Preparación
The synthesis of 1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) involves multiple steps. Typically, pyrazoles are synthesized through cycloaddition reactions, condensation reactions, or dehydrogenative coupling reactions .
Análisis De Reacciones Químicas
1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as bromine or oxygen in the presence of a catalyst.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halides as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has significant applications in various fields:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other pyrazole derivatives such as:
- 1H-Pyrazole, 1,3-dimethyl-
- 1H-Pyrazole, 3,5-dimethyl-1-phenyl-
- 1,1’-(Pyridine-2,6-diyl)bis(3,5-dimethyl-1H-pyrazole)
Compared to these compounds, 1H-Pyrazole, 1,1’-(1,3-dioxo-1,3-digermoxanediyl)bis(methylene)bis(3,5-dimethyl-) is unique due to the presence of the dioxo-digermoxane moiety, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
112703-52-3 |
|---|---|
Fórmula molecular |
C12H18Ge2N4O3 |
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
(3,5-dimethylpyrazol-1-yl)methyl-[(3,5-dimethylpyrazol-1-yl)methyl-oxogermyl]oxy-oxogermane |
InChI |
InChI=1S/C12H18Ge2N4O3/c1-9-5-11(3)17(15-9)7-13(19)21-14(20)8-18-12(4)6-10(2)16-18/h5-6H,7-8H2,1-4H3 |
Clave InChI |
RSKBBGGSICFFMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C[Ge](=O)O[Ge](=O)CN2C(=CC(=N2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)







